Ethyl 5,5,7,7-tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
This would typically involve providing the IUPAC name of the compound, its molecular formula, and possibly its structure.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve discussing the molecular structure of the compound, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve detailing the reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthetic Methodologies and Derivative Formation
Phosphine-Catalyzed Annulation
This approach involves the use of ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This method highlights complete regioselectivity and excellent yields, indicating its potential for generating structurally complex derivatives with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Novel Pyrido and Pyrimidine Derivatives
Pyrido and Thieno Derivatives
The preparation of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates was documented. These compounds serve as synthons for further chemical transformations, offering a pathway to diverse polyheterocyclic systems with potential pharmacological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).
Catalysis and Chemical Transformations
Microwave-Promoted Synthesis
A study on the microwave-assisted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones has been conducted. This method highlights the efficiency of using silica gel and microwave heating in promoting cyclization reactions, yielding bicyclic products such as ethyl 6-(hetero)aryl-2,3-dihydro-1H-pyrrolizine-5-carboxylates and ethyl 2-aryl-5,6,7,8-tetrahydroindolizine-3-carboxylates (Klintworth et al., 2021).
Mechanistic Insights and Structural Analysis
Receptor Binding Studies
An investigation into the binding at putative insulin-releasing receptor sites of pancreatic beta cells by benzamido derivatives highlighted the critical role of structural features for hypoglycemic activity. This study provides valuable insights into the molecular interactions and design principles for therapeutic agents (Brown & Foubister, 1984).
Photosensitive Materials
Poly(benzoxazole) Precursors
Research on the synthesis of poly(benzoxazole) (PBO) precursors from diphenyl isophthalate and bis(o-aminophenol) offers a novel method for preparing photosensitive materials. These precursors demonstrate sensitivity to UV light, paving the way for their use in advanced material applications (Ebara, Shibasaki, & Ueda, 2003).
Anticancer Activities
Thienopyridine Derivatives
The synthesis and evaluation of tricyclic and tetracyclic thienopyridine derivatives have shown significant antiarrhythmic activities, comparable to known drugs like Procaine amide and Lidocaine. This research underscores the potential of these compounds in developing new therapeutic agents for cancer treatment (Abdel-Hafez et al., 2009).
Safety And Hazards
This would involve discussing any known safety concerns or hazards associated with the compound, such as its toxicity or flammability.
Future Directions
This would involve discussing potential future research directions, such as new reactions that could be explored or new applications for the compound.
I hope this general outline is helpful. If you have any specific questions about these topics, feel free to ask!
properties
IUPAC Name |
ethyl 5,5,7,7-tetramethyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O5S2/c1-7-35-25(32)21-20-16-26(3,4)29-27(5,6)22(20)36-24(21)28-23(31)18-11-13-19(14-12-18)37(33,34)30-15-9-8-10-17(30)2/h11-14,17,29H,7-10,15-16H2,1-6H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEZXKCHWVWCRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,5,7,7-tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
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